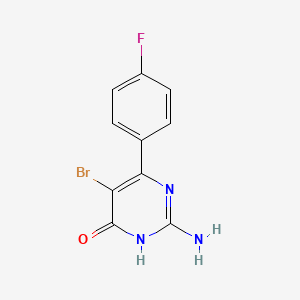
2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one
Overview
Description
Synthesis Analysis
While there is no direct synthesis process available for “2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one”, there are related processes that involve similar compounds. For instance, the protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been reported . Additionally, an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described .Scientific Research Applications
Tautomeric Forms and Crystal Packing
- Pyrimidin-4-one derivatives, including compounds similar to "2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one", can adopt either the 1H- or the 3H-tautomeric form in crystals. Their behavior in crystal packing and hydrogen bonding patterns has been investigated, showing that Cl and Br atoms interact with coformers via hydrogen or halogen bonds. This research highlights the versatile possibilities for these compounds in crystal engineering and pharmaceutical design (Gerhardt & Bolte, 2016).
Synthetic Routes and Biological Activities
- Novel synthetic routes have been developed for creating 5-aryl analogues of bropirimine, a compound with anticancer and immunomodulatory properties. This research underscores the potential of pyrimidinone derivatives in drug development and their role in molecular recognition for therapeutic applications (Hannah et al., 2000).
Antimicrobial and Anti-inflammatory Properties
- A series of 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This study indicates the therapeutic potential of these compounds in pain management and inflammation treatment (Chaudhary et al., 2012).
Anticancer and Enzyme Inhibition
- Research on dual inhibitors of thymidylate synthase and dihydrofolate reductase has identified compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold as potent agents. These findings contribute to the development of new cancer therapies by inhibiting critical enzymes involved in DNA synthesis (Gangjee et al., 2008).
Fluorescent Sensors and Imaging
- The design of fluorescent sensors based on pyrimidine derivatives for the detection of metal ions illustrates the utility of these compounds in chemical biology and materials science. Such sensors can be used for cellular imaging and demonstrate the versatility of pyrimidine derivatives in creating functional materials for biological applications (Yadav & Singh, 2018).
properties
IUPAC Name |
2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3O/c11-7-8(14-10(13)15-9(7)16)5-1-3-6(12)4-2-5/h1-4H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHKBAKFBGNHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=N2)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



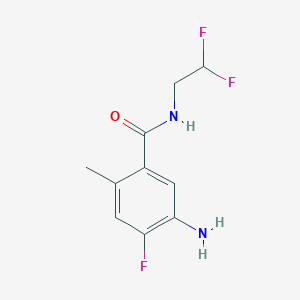
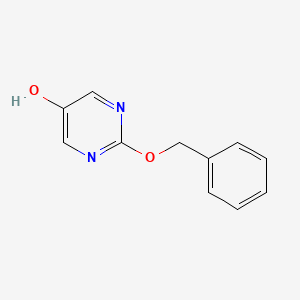
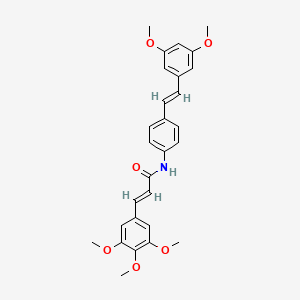
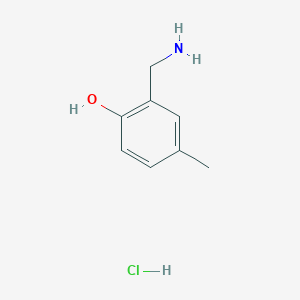
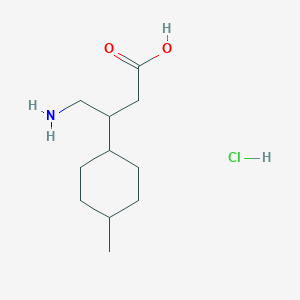
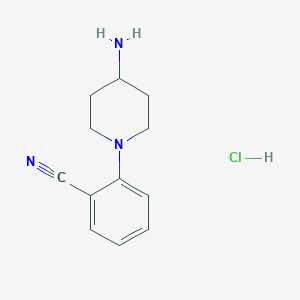
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)
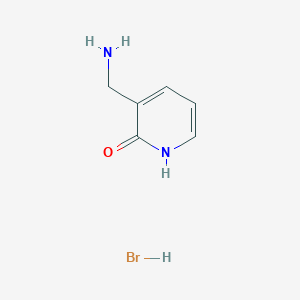
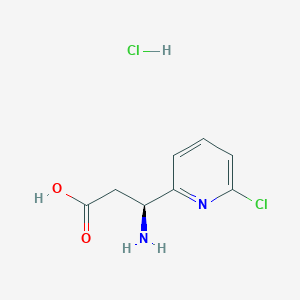
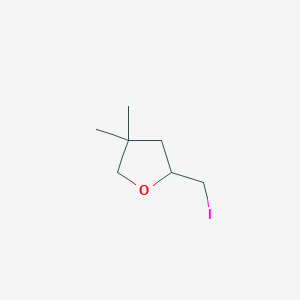
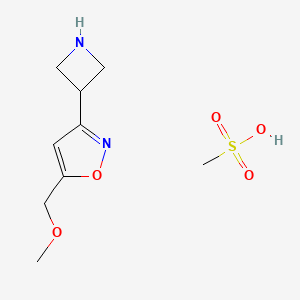
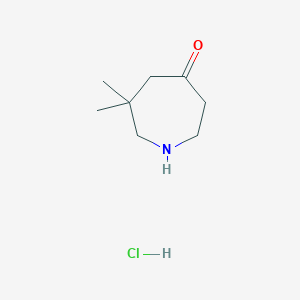
amine hydrochloride](/img/structure/B1384087.png)
![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)